3-bromo-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine
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Overview
Description
3-bromo-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Sulfonylation: The pyrazole is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Pyrrolidine Attachment: The sulfonylated pyrazole is reacted with a pyrrolidine derivative under basic conditions to form the desired intermediate.
Bromination: Finally, the intermediate is brominated using bromine or N-bromosuccinimide (NBS) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Oxidized derivatives of the pyrazole moiety.
Reduction: Reduced forms of the pyridine ring or sulfonyl group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-bromo-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole-containing compounds.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .
- 2-bromo-4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine .
Uniqueness
3-bromo-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the pyrrolidine moiety differentiates it from other pyrazole derivatives, enhancing its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-bromo-4-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O3S/c1-17-9-11(6-16-17)22(19,20)18-5-3-10(8-18)21-13-2-4-15-7-12(13)14/h2,4,6-7,9-10H,3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUMKVHCKHLGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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